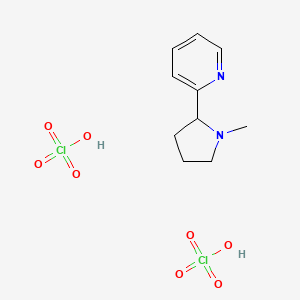

![molecular formula C29H53NO5 B563671 [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate CAS No. 1356930-46-5](/img/structure/B563671.png)

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

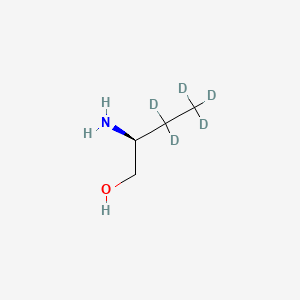

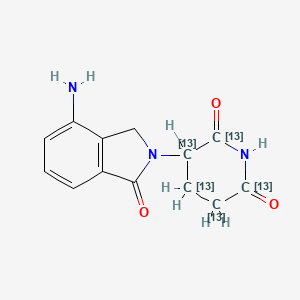

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate is a complex organic compound that features multiple functional groups, including an oxetane ring, a formamido group, and a trideuterio substitution

作用机制

Target of Action

Orlistat-d3 primarily targets gastric and pancreatic lipases , enzymes that play a pivotal role in the digestion of dietary fat . These lipases are responsible for breaking down triglycerides into absorbable free fatty acids and monoglycerides .

Mode of Action

Orlistat-d3 acts by binding covalently to the serine residue of the active site of gastric and pancreatic lipases . When administered with fat-containing foods, Orlistat-d3 partially inhibits the hydrolysis of triglycerides, thus reducing the subsequent absorption of monoglycerides and free fatty acids . This inhibition of fat absorption contributes to an additional caloric deficit, aiding in weight loss .

Biochemical Pathways

Orlistat-d3 affects the lipid metabolism pathway by inhibiting the action of lipase enzymes . This inhibition prevents the breakdown of triglycerides into fatty acids, thereby reducing their absorption in the intestines . The alteration in secondary gut metabolites, which are derived from the microbial fermentation of food in the gut, can significantly affect various aspects of host physiology .

Pharmacokinetics

Orlistat-d3 helps with weight reduction and maintenance by inhibiting the absorption of dietary fats via the inhibition of lipase enzymes . Its pharmacological activity is dose-dependent and can be described by a simple Emax model . At therapeutic doses, the inhibition of fat absorption contributes to an additional caloric deficit of approximately 200 calories .

Result of Action

The molecular and cellular effects of Orlistat-d3’s action include a significant increase in anti-oxidative response . It also leads to increased maximal respiration and mitochondrial reactive oxygen species (ROS) under oxidative stress . Furthermore, Orlistat-d3 treatment causes changes in secondary gut metabolites which affect the colonic redox state and may eventually lead to the development of inflammatory, oxidative, and mitochondrial dysfunction at the cellular level .

Action Environment

Environmental factors such as diet can influence the action, efficacy, and stability of Orlistat-d3. For instance, when administered with fat-containing foods, Orlistat-d3 partially inhibits the hydrolysis of triglycerides, thus reducing the subsequent absorption of monoglycerides and free fatty acids . Furthermore, alterations in secondary gut metabolites derived from the microbial fermentation of food in the gut can significantly affect various aspects of host physiology .

生化分析

Biochemical Properties

Orlistat-d3 plays a significant role in biochemical reactions by inhibiting various lipase enzymes responsible for the metabolism of fat . It acts in the gastrointestinal tract via covalent binding to the serine residues located on the active site of both gastric and pancreatic lipase . This inhibition reduces the absorption of dietary fat by approximately 30% .

Cellular Effects

Orlistat-d3 has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation and viabilities of lung cancer cells and induce ferroptosis-like cell death in vitro . In obese mice treated with Orlistat, it was observed that there was a significant increase in colonic epithelial expression of oxidative markers (Nrf-2 and SOD-2), inflammation-related markers (IL-6 and TNF-α), and gut barrier function markers (Muc-2 and Occludin) .

Molecular Mechanism

The molecular mechanism of Orlistat-d3 involves its interaction with biomolecules and its impact on gene expression. It reduces the expression of GPX4, a central ferroptosis regulator, and induces lipid peroxidation . It also inhibits fatty acid synthase (FASN; K i = 0.1 µM for the human enzyme) and the proliferation of PC3 prostate cancer cells in a concentration-dependent manner .

Temporal Effects in Laboratory Settings

In clinical trials, Orlistat treatment in conjunction with a hypocaloric diet confers a modest additional weight loss of 3 kg at 1 year compared with placebo . Furthermore, Orlistat treatment improves oxysterol metabolism in overweight and obese adults .

Dosage Effects in Animal Models

In a mouse xenograft model, Orlistat significantly inhibited tumor growth and reduced the tumor volumes compared with vehicle control . Orlistat (10 mg/kg) decreases serum cholesterol levels and total body weight in a mouse model of obesity induced by a high-fat diet .

Metabolic Pathways

Orlistat-d3 is involved in the metabolic pathways that regulate the metabolism of fat. It inhibits various lipase enzymes, which are responsible for the metabolism of fat . It also inhibits fatty acid synthase (FASN), a key enzyme in fatty acid synthesis .

Transport and Distribution

Orlistat-d3 is primarily bound to proteins, mainly lipoproteins and albumin . It is minimally distributed to erythrocytes .

Subcellular Localization

The subcellular localization of Orlistat-d3 is primarily in the gastrointestinal tract where it binds to the active sites of gastric and pancreatic lipase . This binding inhibits the enzymes, thereby reducing the absorption of dietary fat .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate can be approached through several steps:

Formation of the oxetane ring: This can be achieved through the cyclization of a suitable precursor, such as a 3-hydroxy-4-hexylbutanoic acid derivative, under acidic or basic conditions.

Attachment of the tridecan-2-yl group: This step involves the coupling of the oxetane intermediate with a tridecan-2-yl halide or similar reagent, possibly using a palladium-catalyzed cross-coupling reaction.

Introduction of the formamido group: This can be done by reacting the intermediate with formamide or a formamido-protecting group under appropriate conditions.

Deuterium incorporation: The trideuterio substitution can be introduced through hydrogen-deuterium exchange reactions using deuterium gas or deuterated reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxetane ring and the hexyl chain, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the formamido group or the oxetane ring, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tridecan-2-yl group, using reagents like sodium azide or thiolates.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.

Substitution: Sodium azide, thiolates, or halide reagents under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of amines, alcohols, or alkanes.

Substitution: Formation of azides, thiols, or halogenated derivatives.

科学研究应用

Chemistry

Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Study of reaction mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms in organic chemistry.

Biology

Biological activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Biochemical studies: It can be used in biochemical studies to understand the interactions of similar compounds with biological targets.

Medicine

Drug development:

Diagnostic tools: The compound could be used in the development of diagnostic tools or imaging agents.

Industry

Materials science:

Catalysis: The compound may serve as a catalyst or catalyst precursor in industrial chemical reactions.

相似化合物的比较

Similar Compounds

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate: Similar structure but without the trideuterio substitution.

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-amino-4-methylpentanoate: Similar structure but with an amino group instead of a formamido group.

Uniqueness

The presence of the trideuterio substitution in [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate makes it unique, as this can significantly affect its chemical and biological properties, such as metabolic stability and reaction kinetics.

属性

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m0/s1/i3D3/t23?,24-,25-,26+,27- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-DFASSHJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)C[C@H](C(=O)O[C@@H](CCCCCCCCCCC)C[C@H]1[C@@H](C(=O)O1)CCCCCC)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)